molecular formula C2H3N3O3S B12914286 1,3,4-Oxadiazole-2-sulfonamide CAS No. 90774-48-4

1,3,4-Oxadiazole-2-sulfonamide

Cat. No.: B12914286
CAS No.: 90774-48-4
M. Wt: 149.13 g/mol
InChI Key: HNUANCKZAPZYAA-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-sulfonamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ringThe presence of the sulfonamide group enhances its solubility and biological activity, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of acyl hydrazides with sulfonyl chlorides under basic conditions. For example, the reaction of an acyl hydrazide with a sulfonyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole sulfonamide .

Another method involves the use of N-isocyaniminotriphenylphosphorane (NIITP) as a reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. This one-pot synthesis-functionalization strategy allows for the streamlined access to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

1,3,4-Oxadiazole-2-sulfonamide can be compared with other similar compounds, such as 1,2,4-oxadiazole and 1,3,4-thiadiazole derivatives:

    1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical stability and reactivity. .

    1,3,4-Thiadiazole: This compound contains a sulfur atom instead of an oxygen atom in the ring. .

The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonamide group, which enhances its solubility, stability, and biological activity .

Biological Activity

1,3,4-Oxadiazole-2-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects, supported by recent research findings and case studies.

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core is recognized for its versatility in drug design. Its derivatives have been synthesized and evaluated for various biological activities. The structural characteristics of the oxadiazole ring contribute to its interaction with biological targets, making it an attractive scaffold for developing new therapeutics.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound exhibits significant activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
5cStaphylococcus aureus1.56 µg/mL
5dBacillus subtilis0.78 µg/mL
11aEscherichia coli111.3 µM
11bPseudomonas aeruginosa10.8 µM
13aMycobacterium bovis BCGActive against dormant state

Research indicates that compounds like 5c and 5d not only show excellent antibacterial activity but also exhibit lower MIC values compared to standard antibiotics like amoxicillin and gentamicin . Furthermore, studies have highlighted the effectiveness of these derivatives against resistant strains of bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Several compounds have shown promising results in inhibiting inflammatory responses.

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundIC50 Value (µg/mL)Reference
5c110
5d110
Diclofenac157

Compounds 5c and 5d demonstrated significant anti-inflammatory activity with IC50 values lower than that of diclofenac, a commonly used anti-inflammatory drug . This suggests that oxadiazole derivatives could serve as effective alternatives in managing inflammatory conditions.

Anticancer Activity

The anticancer properties of 1,3,4-oxadiazole derivatives have also been explored. Certain compounds have shown significant inhibitory effects on cancer cell lines.

Case Study: Anticancer Effects

In a study conducted by Alam et al., compounds 3a and 3b were evaluated for their anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapy agents like Tamoxifen and 5-Fluorouracil .

Antidiabetic Activity

Recent investigations have also focused on the antidiabetic properties of oxadiazole derivatives. Some compounds have been identified as potential inhibitors of α-glucosidase.

Table 3: Antidiabetic Activity

CompoundIC50 Value (mM)Reference
Compound 200.46 ± 0.15

Compound 20 showed promising inhibitory activity against α-glucosidase with an IC50 value indicating potential for further development as an antidiabetic agent .

Properties

CAS No.

90774-48-4

Molecular Formula

C2H3N3O3S

Molecular Weight

149.13 g/mol

IUPAC Name

1,3,4-oxadiazole-2-sulfonamide

InChI

InChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7)

InChI Key

HNUANCKZAPZYAA-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(O1)S(=O)(=O)N

Origin of Product

United States

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